molecular formula C7H5FN2 B1272302 3-amino-5-fluorobenzonitrile CAS No. 210992-28-2

3-amino-5-fluorobenzonitrile

Cat. No.: B1272302
CAS No.: 210992-28-2
M. Wt: 136.13 g/mol
InChI Key: FJHVWOFTAJCONF-UHFFFAOYSA-N
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Description

3-amino-5-fluorobenzonitrile is an organic compound with the chemical formula C7H5FN2. It is characterized by the presence of an amino group (-NH2) and a fluorine atom (-F) attached to a benzene ring, along with a nitrile group (-CN). This compound is a white solid and is known for its applications in various chemical processes .

Safety and Hazards

5-Amino-3-fluorobenzonitrile is classified as a non-combustible solid . It has a WGK of 3, and its flash point is not applicable . It is harmful if swallowed, harmful in contact with skin, causes skin irritation, and causes serious eye irritation .

Mechanism of Action

Mode of Action

It is known to be used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions. This suggests that the compound may interact with its targets through the formation of carbon-carbon bonds.

Biochemical Pathways

Given its use in suzuki–miyaura cross-coupling reactions , it can be inferred that it may play a role in the synthesis of complex organic compounds, potentially affecting various biochemical pathways.

Biochemical Analysis

Biochemical Properties

5-Amino-3-fluorobenzonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain enzymes involved in aromatic compound metabolism. The interactions between 5-Amino-3-fluorobenzonitrile and these biomolecules are primarily based on its structural properties, which allow it to participate in nucleophilic substitution and other chemical reactions .

Cellular Effects

5-Amino-3-fluorobenzonitrile influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. In particular, 5-Amino-3-fluorobenzonitrile can modulate the activity of specific signaling proteins, leading to alterations in cellular responses. Additionally, it may impact the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism .

Molecular Mechanism

The molecular mechanism of 5-Amino-3-fluorobenzonitrile involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes, either inhibiting or activating their activity. For example, 5-Amino-3-fluorobenzonitrile may inhibit certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. This inhibition can lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Amino-3-fluorobenzonitrile can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 5-Amino-3-fluorobenzonitrile remains stable under specific conditions, but it may degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to 5-Amino-3-fluorobenzonitrile can result in cumulative effects on cellular processes .

Dosage Effects in Animal Models

The effects of 5-Amino-3-fluorobenzonitrile vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways and enhancing cellular function. At higher doses, 5-Amino-3-fluorobenzonitrile can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

5-Amino-3-fluorobenzonitrile is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within cells. The involvement of 5-Amino-3-fluorobenzonitrile in these pathways highlights its potential impact on cellular metabolism and biochemical processes .

Transport and Distribution

The transport and distribution of 5-Amino-3-fluorobenzonitrile within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. The transport mechanisms ensure that 5-Amino-3-fluorobenzonitrile reaches its target sites, where it can exert its biochemical effects .

Subcellular Localization

5-Amino-3-fluorobenzonitrile exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles within cells through targeting signals or post-translational modifications. The subcellular localization of 5-Amino-3-fluorobenzonitrile can influence its activity and function, as it interacts with biomolecules in distinct cellular environments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-5-fluorobenzonitrile typically involves multi-step reactions. One common method starts with 1,3-Dibromo-5-fluorobenzene. The first step involves a reaction with copper(I) iodide (CuI), trans-1,2-diaminocyclohexane, and potassium carbonate (K2CO3) in toluene at 130°C for 18 hours, yielding a 76% product. The second step involves treatment with sodium hydroxide (NaOH) in toluene, yielding a 99% product. The final step involves palladium(II) acetate (Pd2dba3) and 1,1’-bis(diphenylphosphino)ferrocene (dppf) in dimethylformamide at 90°C for 18 hours, yielding an 85% product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves similar multi-step synthetic routes with optimization for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-amino-5-fluorobenzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-5-fluorobenzonitrile is unique due to the presence of both amino and fluorine groups on the benzene ring, along with a nitrile group. This combination of functional groups makes it a versatile reagent in organic synthesis and valuable in various research applications .

Properties

IUPAC Name

3-amino-5-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2/c8-6-1-5(4-9)2-7(10)3-6/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHVWOFTAJCONF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373366
Record name 5-Amino-3-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210992-28-2
Record name 5-Amino-3-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-5-fluorobenzonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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